molecular formula C9H6F3NO B1430818 4-(Trifluoromethyl)isoindolin-1-one CAS No. 1261813-10-8

4-(Trifluoromethyl)isoindolin-1-one

Cat. No.: B1430818
CAS No.: 1261813-10-8
M. Wt: 201.14 g/mol
InChI Key: UYOAUXNGRMUPJJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)isoindolin-1-one is a chemical compound with the molecular formula C9H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to an isoindolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Trifluoromethyl)isoindolin-1-one involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the trifluoromethyl group . Another approach involves the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonate (CF3SO2Na) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solventless reactions and purification techniques that adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional functional groups, while substitution reactions can introduce new substituents in place of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound’s binding to CDKs can inhibit their activity, leading to cell cycle arrest and potential anti-cancer effects . Additionally, it may interact with other proteins and enzymes, modulating their functions and influencing various biological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-2-5-6(7)4-13-8(5)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOAUXNGRMUPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(F)(F)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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